1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid
Overview
Description
1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid is a unique heterocyclic compound that contains both boron and oxygen within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a boronic acid derivative with an ortho-hydroxy aromatic compound, followed by cyclization to form the oxaborinine ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can lead to the formation of boron-containing alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products: The major products of these reactions include boronic acids, boron-containing alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of cancer and other diseases where boron neutron capture therapy (BNCT) is applicable.
Industry: The compound is used in the development of new materials with unique properties, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism by which 1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid exerts its effects is primarily through its ability to interact with biological molecules via its boron atom. The boron atom can form stable complexes with various biomolecules, influencing their structure and function. This interaction can affect molecular targets and pathways involved in cell signaling, enzyme activity, and other biological processes.
Comparison with Similar Compounds
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- 5-Carboxybenzoboroxole
Comparison: 1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid is unique due to its specific ring structure and the presence of both boron and oxygen within the ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the carboxylic acid group enhances its solubility and reactivity, making it more versatile for various applications.
Properties
IUPAC Name |
1-hydroxy-3,4-dihydro-2,1-benzoxaborinine-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-9(12)7-3-1-2-6-4-5-14-10(13)8(6)7/h1-3,13H,4-5H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTGKJGBXPASEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CCO1)C=CC=C2C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501180709 | |
Record name | 1H-2,1-Benzoxaborin-8-carboxylic acid, 3,4-dihydro-1-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2304634-85-1 | |
Record name | 1H-2,1-Benzoxaborin-8-carboxylic acid, 3,4-dihydro-1-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-2,1-Benzoxaborin-8-carboxylic acid, 3,4-dihydro-1-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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